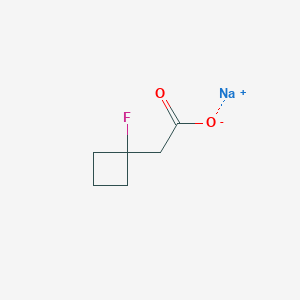
Sodium;2-(1-fluorocyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(1-fluorocyclobutyl)acetate is a chemical compound with the CAS Number: 2460755-99-9 . It has a molecular weight of 154.12 and is typically in powder form . The IUPAC name for this compound is sodium 2-(1-fluorocyclobutyl)acetate .
Molecular Structure Analysis
The InChI code for Sodium;2-(1-fluorocyclobutyl)acetate is 1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Sodium;2-(1-fluorocyclobutyl)acetate is a powder with a molecular weight of 154.12 . It is stored at a temperature of -10 degrees . The compound’s other physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and used.Scientific Research Applications
Electrochemical Applications
Research has highlighted the utility of fluorinated compounds in improving the performance of sodium-based batteries. For example, fluorinated ethylene carbonate has been identified as an efficient electrolyte additive for rechargeable sodium batteries, enhancing the reversibility of electrochemical sodium insertion and deposition/dissolution processes in sodium cells (Komaba et al., 2011). Such additives play a crucial role in the development of high-efficiency, rechargeable sodium-ion batteries for energy storage applications.
Organometallic Chemistry and Catalysis
In organometallic chemistry, the palladium(II) agostic complex study demonstrates the dynamic nature of aryl–Pd and alkyl–Pd bonds, showcasing the complexity and potential applications in catalytic processes (Thomas et al., 2011). These findings contribute to the understanding of transition metal-catalyzed reactions, which are fundamental in the synthesis of complex organic molecules.
Materials Science
In the realm of materials science, the study of sodium (2-carbamoylphenoxy) acetate salt crystal reveals its structural and spectroscopic properties (Turza et al., 2020). Such materials have potential applications in the development of advanced materials with specific optical or electronic properties.
Synthesis and Chemical Characterization
The synthesis and characterization of new compounds, such as sodium bis(2-pyridylthio)acetate ligand and related organotin(IV) complexes, provide insights into their potential applications in medicinal chemistry and materials science (Benetollo et al., 2005). These studies contribute to the development of new materials and catalysts with tailored properties for specific applications.
Energy Storage Technologies
Research on sodium metal batteries, particularly focusing on the stability enabled by localized high-concentration electrolytes, underscores the importance of electrolyte composition in achieving high efficiency and long-term stability in sodium-ion batteries (Zheng et al., 2018). This is crucial for the advancement of sodium-ion technology as a viable alternative to lithium-ion batteries for energy storage.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards if the compound is ingested, comes into contact with skin or eyes, or is inhaled. Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Future Directions
While specific future directions for Sodium;2-(1-fluorocyclobutyl)acetate were not found in the search results, acetate-based ionic liquids (AcILs), a category to which this compound may belong, have been identified as having potential applications in the fields of energy and the petrochemical industry . These applications are based on the unique characteristics of AcILs, including their structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
properties
IUPAC Name |
sodium;2-(1-fluorocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSMTWSARXISY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(1-fluorocyclobutyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)
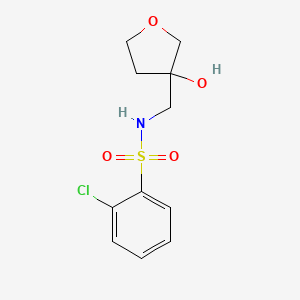
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)

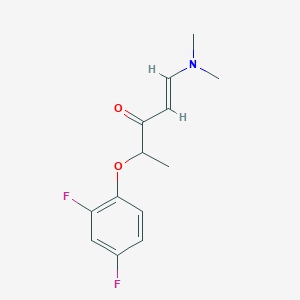
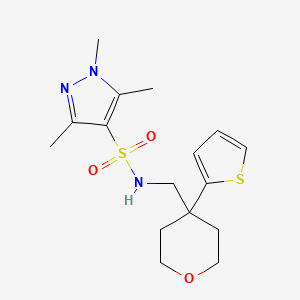
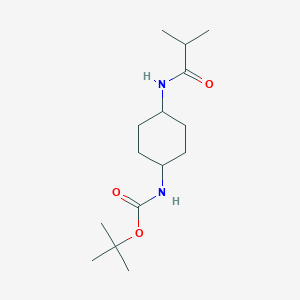
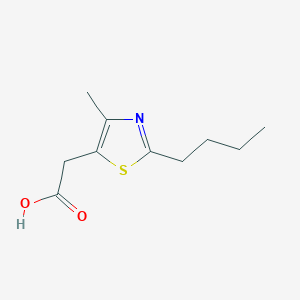
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)


![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)
![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)